3,6-Dibromo-2,4-difluorobenzaldehyde

Description

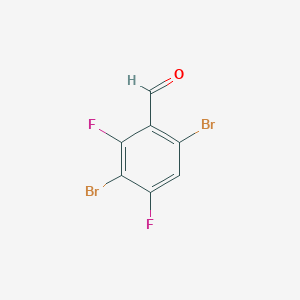

Structure

2D Structure

Propriétés

IUPAC Name |

3,6-dibromo-2,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2F2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWNDQDVNWEPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C=O)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289751 | |

| Record name | 3,6-Dibromo-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160573-51-2 | |

| Record name | 3,6-Dibromo-2,4-difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dibromo-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination of Difluorotoluene Derivatives

A common route involves the bromination of 2,6-difluorotoluene to yield 2,6-dibromo-3,5-difluorotoluene, which can then be oxidized to the corresponding aldehyde. According to industrial and research protocols:

- Reagents: Hydrobromic acid and hydrogen peroxide are used as brominating agents.

- Conditions: The reaction is performed under lighting conditions to facilitate radical bromination.

- Workup: The reaction mixture is washed with saturated sodium sulfite solution and water, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography.

- Yield: High yields are reported with good selectivity for dibromination at the desired positions.

This method is scalable and used in industrial production, often employing continuous flow reactors for efficiency.

Oxidation of Bromodifluorotoluene to Benzaldehyde

Following bromination, the methyl group of the dibromo-difluorotoluene is oxidized to the aldehyde group:

- Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used.

- Reaction: The methyl group is converted to the aldehyde or carboxylic acid, depending on conditions.

- Yields and Purity: Controlled oxidation conditions yield 3,6-dibromo-2,4-difluorobenzaldehyde with high purity suitable for further applications.

Direct Formylation via Metalation and Electrophilic Substitution

An alternative approach involves direct formylation of bromodifluorobenzene derivatives by metalation followed by reaction with formylating agents:

- Metalation: Treatment of 3,5-difluorobromobenzene with lithium diisopropylamide (LDA) in tetrahydrofuran at low temperatures (-70 °C) generates the aryllithium intermediate.

- Formylation: Subsequent addition of N-formylpiperidine or N,N-dimethylformamide (DMF) introduces the aldehyde group.

- Workup: Acidification and extraction yield the desired aldehyde.

- Yields: Reported yields reach approximately 78% with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3,6-Dibromo-2,4-difluorobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzaldehydes, while oxidation and reduction can produce carboxylic acids and alcohols, respectively.

Applications De Recherche Scientifique

Organic Synthesis

3,6-Dibromo-2,4-difluorobenzaldehyde serves as a crucial building block in organic synthesis:

- Precursor for Complex Molecules : It is utilized to synthesize pharmaceuticals and agrochemicals due to its reactive aldehyde functional group.

- Material Science : The compound can be incorporated into polymer formulations and specialty chemicals.

Biological Research

While specific biological activity data for this compound is limited, related compounds exhibit significant biological properties:

- Antimicrobial Activity : Halogenated benzaldehydes are known for their antimicrobial and antifungal activities. The electronegativity of bromine and fluorine may enhance these properties by stabilizing reactive intermediates in biological systems.

- Pharmacological Studies : Research indicates that compounds with similar structures may possess therapeutic potential against various diseases.

Case Studies

Several studies highlight the applications of this compound in various contexts:

-

Structural Analog Studies : Research on structurally similar compounds has shown that fluorination increases lipophilicity and receptor affinity, enhancing biological activity.

Compound Name Structural Features Notable Differences 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine Contains one fluorine atom Less lipophilic than the difluoro variant 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine Fluorine at para position Different receptor interaction profile 1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amine Chlorine instead of fluorine Potentially different biological activity - In Vitro Studies : Compounds sharing structural features with this compound have been tested for their inhibitory effects on cell proliferation and viability.

Mécanisme D'action

The mechanism of action of 3,6-Dibromo-2,4-difluorobenzaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine and fluorine atoms enhance its binding affinity and specificity, making it a valuable tool in biochemical research. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Halogenated Benzaldehydes

*Estimated based on analog 3,6-Dibromo-2-fluorobenzaldehyde .

Key Differences and Trends

Substitution Effects :

- Bromine vs. Chlorine : Bromine’s higher electronegativity and bulkiness (e.g., this compound vs. 3-Chloro-2,4-difluorobenzaldehyde) enhance steric hindrance and alter reactivity in cross-coupling reactions .

- Fluorine Positioning : Fluorine at positions 2 and 4 (meta/para to aldehyde) improves thermal stability compared to ortho-substituted analogs like 2-Bromo-4,6-difluorobenzaldehyde .

Chlorinated derivatives (e.g., 6-Bromo-3-chloro-2,4-difluorobenzaldehyde) exhibit lower reactivity in nucleophilic aromatic substitution compared to brominated counterparts .

Application-Specific Performance :

Activité Biologique

3,6-Dibromo-2,4-difluorobenzaldehyde (DBDFB) is an aromatic aldehyde characterized by its unique combination of halogen substituents, specifically two bromine and two fluorine atoms. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article explores the biological activity of DBDFB, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHBrFO

- Molecular Weight : Approximately 299.90 g/mol

- Structure : Contains a benzene ring with a formyl group (-CHO), which is crucial for its reactivity and biological interactions.

The biological effects of DBDFB are hypothesized to be mediated through interactions with specific molecular targets such as enzymes or receptors. The aldehyde functional group can participate in nucleophilic addition reactions, potentially leading to the modification of biomolecules .

Structure-Activity Relationship (SAR)

The structure-activity relationship of DBDFB has been explored through comparative analysis with similar compounds. For instance:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-Bromo-2,6-difluorobenzaldehyde | CHBrFO | One bromine and two fluorines | Moderate antimicrobial |

| 3,4-Difluorobenzaldehyde | CHFO | Two fluorines | Anticancer activity observed |

| 4-Bromo-2,5-difluorobenzaldehyde | CHBrFO | Variation in bromine placement | Antimicrobial effects noted |

Research indicates that the introduction of halogens can significantly enhance the potency of these compounds against various biological targets .

Case Studies

-

Anticancer Activity

A study investigating the effects of halogenated benzaldehydes on cancer cell lines found that certain derivatives exhibited potent cytotoxicity. For example, compounds similar to DBDFB were tested against human cancer cell lines, resulting in significant inhibition of cell proliferation at low micromolar concentrations . -

Enzyme Interaction Studies

Research on enzyme interactions revealed that halogenated benzaldehydes could act as inhibitors for certain enzymes involved in metabolic pathways. The lipophilicity of these compounds often correlates with their ability to penetrate cellular membranes and exert biological effects .

Potential Applications

Given its structural characteristics and preliminary findings regarding its biological activity, DBDFB may serve as a lead compound for drug discovery efforts targeting:

- Antimicrobial agents : Exploiting its potential against resistant strains.

- Anticancer therapies : Developing derivatives that enhance selectivity and efficacy against tumor cells.

- Chemical probes : Investigating enzyme mechanisms in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,6-Dibromo-2,4-difluorobenzaldehyde?

- Methodological Answer : The compound can be synthesized via halogenation and formylation of a fluorinated benzene precursor. For example, bromination of 2,4-difluorobenzaldehyde using bromine in acetic acid or HBr under controlled temperature (0–5°C) yields intermediates, followed by regioselective bromination using N-bromosuccinimide (NBS) in CCl₄ . Low-temperature lithiation (e.g., n-BuLi at -78°C in diethyl ether) followed by quenching with DMF or other aldehydic sources may also introduce the aldehyde group .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR can confirm substitution patterns and purity. For example, the aldehyde proton typically appears as a singlet at δ ~10.0 ppm, while fluorine atoms split signals due to coupling .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI or EI ionization verifies molecular weight (MW = 293.91 g/mol) and isotopic patterns from bromine .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, especially when synthesizing derivatives (e.g., Schiff bases or coordination complexes) .

Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?

- Methodological Answer : The aldehyde group is prone to oxidation. Storage under inert atmospheres (N₂/Ar) at -20°C in amber vials is recommended. Degradation can be monitored via TLC (silica gel, hexane/ethyl acetate) or periodic NMR analysis. Contamination by moisture or acids accelerates decomposition, necessitating strict anhydrous handling .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a key intermediate for fluorinated drug candidates, such as kinase inhibitors or antimicrobial agents. The bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances metabolic stability and bioavailability .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed during derivatization?

- Methodological Answer : Steric and electronic effects dominate reactivity. For example, bromination favors the para position relative to electron-withdrawing groups (e.g., -CHO). Computational modeling (DFT calculations) predicts charge distribution and guides reagent selection (e.g., using Lewis acids like FeCl₃ to direct substitution) .

Q. What strategies mitigate instability during catalytic coupling reactions (e.g., Suzuki or Ullmann)?

- Methodological Answer : Protecting the aldehyde group as an acetal or oxime before coupling prevents side reactions. Pd-based catalysts (e.g., Pd(PPh₃)₄) with mild bases (K₂CO₃) in THF/water mixtures (60°C, 12–24 hrs) improve yields. Post-reaction deprotection with HCl/MeOH regenerates the aldehyde .

Q. How can computational tools predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Molecular docking (AutoDock Vina) and quantum mechanical simulations (Gaussian 16) model interactions with enzymes or catalysts. SMILES notation (e.g., FC1=C(C(=O)C=C(C(F)=C1Br)Br)F) from PubChem facilitates input for software .

Q. What contradictions exist in literature data regarding the compound’s biological activity?

- Methodological Answer : Discrepancies in IC₅₀ values for antimicrobial activity may arise from assay conditions (e.g., bacterial strain variability or solvent effects). Standardized protocols (CLSI guidelines) and dose-response curves with controls (e.g., DMSO solubility limits) improve comparability .

Q. What are the challenges in crystallizing derivatives of this compound?

- Methodological Answer : High halogen content often leads to dense, poorly diffracting crystals. Slow vapor diffusion (e.g., hexane into CH₂Cl₂) or co-crystallization with larger aromatic moieties (e.g., triphenylphosphine) enhances crystal quality. Synchrotron X-ray sources may resolve weak diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.